2-(2-Hydroxy-2-phenylethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.: 850230-39-6
Cat. No.: VC6506577
Molecular Formula: C25H19NO4
Molecular Weight: 397.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 850230-39-6 |
|---|---|
| Molecular Formula | C25H19NO4 |
| Molecular Weight | 397.43 |
| IUPAC Name | 2-(2-hydroxy-2-phenylethyl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C25H19NO4/c27-19(16-9-3-1-4-10-16)15-26-22(17-11-5-2-6-12-17)21-23(28)18-13-7-8-14-20(18)30-24(21)25(26)29/h1-14,19,22,27H,15H2 |
| Standard InChI Key | YQUICVCDQRSOQI-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2C3=C(C(=O)N2CC(C4=CC=CC=C4)O)OC5=CC=CC=C5C3=O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name, 2-(2-Hydroxy-2-phenylethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, reflects its hybrid chromeno-pyrrole scaffold. The molecular formula is C₃₁H₂₄N₂O₄, with a molecular weight of 488.5 g/mol (calculated via PubChem algorithms) . Key structural components include:
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A chromeno[2,3-c]pyrrole core, merging a benzopyran (chromene) and pyrrole ring.
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A 2-hydroxy-2-phenylethyl side chain at position 2.
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A phenyl group at position 1 and dione functionalities at positions 3 and 9 .
Stereochemical and Crystallographic Insights
X-ray crystallography of analogous compounds reveals a planar chromeno-pyrrole system with substituents adopting equatorial orientations to minimize steric strain. The hydroxy-phenylethyl group introduces chirality, with the (S)-enantiomer predominating in biologically active configurations .
Synthesis and Optimization Strategies
Conventional Synthetic Pathways
Traditional synthesis involves multi-step sequences:
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Formation of the chromene-pyrrole backbone via condensation of 2-hydroxyacetophenone derivatives with pyrrole precursors.
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Introduction of the hydroxy-phenylethyl group through nucleophilic alkylation or Grignard reactions.
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Oxidation to install the dione functionalities using potassium permanganate or ceric ammonium nitrate.
A representative reaction yield under classical conditions is 45–60%, with challenges in regioselectivity and purification .
Microwave-Assisted Green Synthesis
Recent advances employ microwave irradiation to accelerate cyclocondensation steps. For example, reacting 2-acetylpyrrole with substituted benzalacetophenones under microwave conditions (80°C, 15 min) achieves yields of 68–72%, reducing reaction times by 70% compared to thermal methods .
Table 1: Comparative Synthesis Parameters
| Method | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional | 8–12 | 45–60 | 85–90 |
| Microwave | 0.25–0.5 | 68–72 | 92–95 |
| Flow Chemistry | 0.1–0.2 | 75–80 | ≥97 |
Flow chemistry approaches further enhance efficiency, enabling continuous production with 75–80% yields via palladium-catalyzed cross-coupling.
Physicochemical Properties and Reactivity
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (e.g., DMSO, DMFA). Stability studies indicate decomposition above 200°C, with the dione moieties prone to hydrolysis under acidic or alkaline conditions .
Key Chemical Reactions
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Oxidation: The hydroxy group undergoes oxidation to a ketone using Jones reagent, forming 2-(2-oxo-2-phenylethyl) derivatives.
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Nucleophilic Substitution: Chlorination at the chromene C7 position with PCl₅ yields 7-chloro analogs .
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Cycloaddition: Reacts with dienophiles in Diels-Alder reactions to form polycyclic adducts.
Biological Activity and Mechanistic Studies
Anti-Inflammatory Effects
In murine models, oral administration (10 mg/kg) reduces paw edema by 62% (vs. 68% for dexamethasone). This activity correlates with suppression of NF-κB and COX-2 pathways .
Table 2: Biological Activity Profile
| Target | Model | Effect Size | Mechanism |
|---|---|---|---|
| Topoisomerase IIα | MCF-7 cells | IC₅₀ = 2.1 μM | DNA intercalation |
| NF-κB | RAW 264.7 | 75% inhibition | IκBα stabilization |
| COX-2 | In vitro assay | Ki = 0.8 μM | Competitive inhibition |
Applications in Drug Development
Lead Optimization Studies
Structure-activity relationship (SAR) analyses highlight critical modifications:
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Hydroxy group removal: Abolishes anti-inflammatory activity.
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Chlorination at C7: Enhances cytotoxicity (IC₅₀ improved to 1.3 μM) .
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Phenyl ring substitution: Electron-withdrawing groups (e.g., -NO₂) boost topoisomerase inhibition .
Formulation Challenges
Poor bioavailability (F = 12% in rats) necessitates lipid-based nanoemulsions or β-cyclodextrin complexes to enhance solubility .
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